molecular formula C19H15ClN4O4 B2755977 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950226-11-6

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2755977
CAS No.: 950226-11-6
M. Wt: 398.8
InChI Key: IGQROCAXYGAQAY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O4 and its molecular weight is 398.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating the potential of such compounds in addressing bacterial and fungal infections. The research detailed the creation of various derivatives through chemical reactions and their subsequent screening for antimicrobial efficacy, with some compounds exhibiting notable activity against tested microorganisms (Bektaş et al., 2007).

Novel Heterocyclic Compound Synthesis

Another study introduced the synthesis of novel benzodifuranyl derivatives, including triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds showcased anti-inflammatory and analgesic properties, indicating their potential as pharmaceutical agents. The research highlighted the synthesis process, structural analysis, and the bioactivity evaluation of these derivatives, underscoring their significance in medicinal chemistry (Abu‐Hashem et al., 2020).

High-Yield Synthesis Approach

The development of a high-yield synthesis method for 3-aryl-1,2,4-triazoles was detailed, showcasing a new synthetic route that improves the efficiency and output of these compounds. This research provides valuable insights into the optimization of synthesis processes for triazoles, which are of interest for their pharmacological properties (Guirado et al., 2016).

Anti-Convulsive Activity

Research on new triazole derivatives outlined their synthesis, characterization, and pharmacological evaluation, revealing anti-convulsive properties. These findings suggest a potential application of such compounds in the treatment of epilepsy and related disorders, emphasizing the therapeutic value of triazole-based molecules (Shelton, 1981).

Molecular and Spectroscopic Analysis

A study conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This comprehensive analysis provided insights into the properties of these compounds, highlighting their potential applications in various scientific and technological fields (Beytur & Avinca, 2021).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4/c1-10-17(22-23-24(10)15-7-12(20)4-6-16(15)27-2)18(25)21-13-5-3-11-9-28-19(26)14(11)8-13/h3-8H,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQROCAXYGAQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC4=C(COC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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